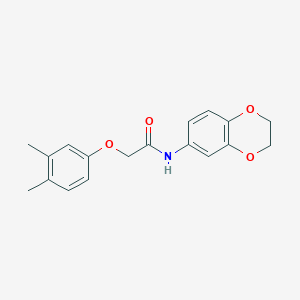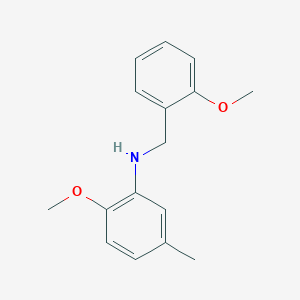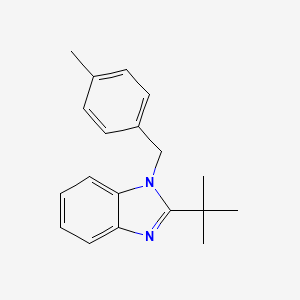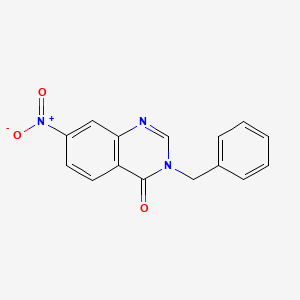
N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea, also known as FNPT, is a chemical compound with potential applications in scientific research. It is a thiourea derivative that has been synthesized through various methods and has been found to have interesting biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to inhibit the activity of α-glucosidase and xanthine oxidase, which are involved in the metabolism of glucose and purines, respectively. This compound has also been found to modulate the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to exhibit antidiabetic activity by reducing blood glucose levels in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit interesting biochemical and physiological effects, making it a potential candidate for further research. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea. One direction is to further investigate its mechanism of action and the signaling pathways it modulates. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and diabetes. Additionally, the synthesis of this compound derivatives with improved activity and selectivity could also be explored.
In conclusion, this compound is a thiourea derivative with potential applications in scientific research. It has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects, including antitumor, anti-inflammatory, and antidiabetic activities. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea can be synthesized through various methods, including the reaction of 3-fluoroaniline with 2-methyl-3-nitrobenzoyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-fluoroaniline with 2-methyl-3-nitrobenzoyl chloride, followed by the addition of thiourea in the presence of a base. Both methods yield this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities. This compound has also been shown to inhibit the activity of certain enzymes, such as α-glucosidase and xanthine oxidase, which are involved in diseases such as diabetes and gout.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-9-12(6-3-7-13(9)18(19)20)17-14(21)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRDGBPTPVEFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)



![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)


![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)
![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)
